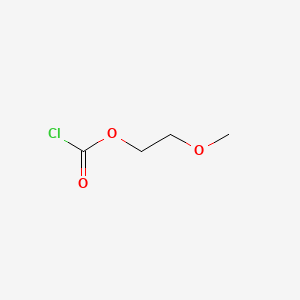

2-Methoxyethyl chloroformate

Description

Significance in Organic Synthesis and Chemical Research

The significance of 2-methoxyethyl chloroformate in the field of organic chemistry is demonstrated by its application as a versatile reagent in a multitude of synthetic processes. Its primary function is as an acylating agent, used to introduce the 2-methoxyethoxycarbonyl group into various molecules, particularly in the synthesis of esters and amides. cymitquimica.comsmolecule.com This reactivity is fundamental to its role in modern chemical research.

A key area of its application is in the synthesis of biologically active compounds and complex molecular scaffolds. Research has shown its utility as a reactant in the preparation of:

N-bridged bicyclic sulfonamides , which have been investigated as potential inhibitors of γ-secretase, an enzyme implicated in protein processing. sigmaaldrich.comsigmaaldrich.com

Amino carboxamidobenzothiazoles , a class of molecules that exhibit inhibitory effects on Lck, a specific tyrosine kinase enzyme. sigmaaldrich.comsigmaaldrich.com

Nonracemic spirooxindoles , where it is used in a stereoselective three-component coupling reaction to add structural diversity. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound is instrumental in the development of other important chemical reagents. It is used to produce di-2-dimethoxyethyl hydrazine (B178648) carboxylate (DMEAD), which serves as a safer alternative reagent for the Mitsunobu reaction, a widely used method for converting alcohols to esters under mild conditions. mendelchemicals.comfishersci.fisigmaaldrich.com The compound also finds application in specialized reactions, such as the nickel-catalyzed cyanoesterification of allenes. sigmaaldrich.comsigmaaldrich.com Its role extends to the synthesis of intermediates for pharmaceuticals and agrochemicals, highlighting its broad utility. mendelchemicals.combiosynth.com

Selected Research Applications of this compound

| Application Area | Specific Use | Source |

|---|---|---|

| Medicinal Chemistry | Preparation of N-bridged bicyclic sulfonamides (γ-secretase inhibitors) | sigmaaldrich.comsigmaaldrich.com |

| Medicinal Chemistry | Preparation of amino carboxamidobenzothiazoles (Lck inhibitors) | sigmaaldrich.comsigmaaldrich.com |

| Asymmetric Synthesis | Key reactant in the stereoselective synthesis of nonracemic spirooxindoles | sigmaaldrich.comsigmaaldrich.com |

| Reagent Synthesis | Production of di-2-dimethoxyethyl hydrazine carboxylate (a Mitsunobu reagent) | fishersci.fifishersci.fi |

| Organometallic Chemistry | Reactant in nickel-catalyzed cyanoesterification of allenes | sigmaaldrich.comsigmaaldrich.com |

| Industrial Synthesis | One-step synthesis of 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester | google.com |

Historical Perspective and Evolution of its Applications in Chemical Synthesis

The development of chloroformates as a class of chemical reagents dates back to the mid-20th century. smolecule.com Their initial rise was closely linked to their utility in the production of carbamates. smolecule.com The foundational synthetic method involved the reaction of various alcohols with phosgene (B1210022) or its derivatives, a process that was refined for industrial-scale production. smolecule.comgoogle.com

The specific synthesis of this compound is a logical extension of this established chemistry, employing 2-methoxyethanol (B45455) as the alcohol precursor. smolecule.com While detailed historical records for this particular compound are not extensively documented, its emergence is consistent with general advancements in phosgene-based chemistry and the growing demand for milder, more specialized acylating agents for complex synthesis. smolecule.com

The evolution of its applications reflects broader trends in organic synthesis. Initially used as a straightforward acylating agent, its role has expanded significantly. In the early 21st century, it was employed as a key building block in the synthesis of targeted diagnostic and therapeutic agents, such as iodinated carbamates for potential use in Alzheimer's disease research. smolecule.com A notable milestone in its application history is its use, reported in 2009, to create DMEAD, a novel and safer alternative to traditional reagents used in the Mitsunobu reaction. mendelchemicals.com This shift from a simple building block to a precursor for advanced, problem-solving reagents demonstrates its evolving importance in the synthetic chemist's toolkit.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYYWMXJZWHRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51023-28-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51023-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90211880 | |

| Record name | 2-Methoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Methoxyethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-12-6 | |

| Record name | 2-Methoxyethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxyethyl Chloroformate

Preparation and Purification Techniques

The synthesis of 2-Methoxyethyl chloroformate and its subsequent purification are critical steps that dictate its utility in further chemical reactions. Established methods prioritize safety and yield, employing reagents that serve as effective substitutes for more hazardous materials.

Scientific literature indicates that this compound is a key reactant with hydrazine (B178648) hydrate, rather than a product derived from it. This reaction is a foundational step in the synthesis of di-2-methoxyethyl azodicarboxylate (DMEAD), a reagent used in Mitsunobu reactions.

In this two-step process, this compound is treated with hydrazine hydrate. dtu.dk The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under controlled temperatures (e.g., 0–5°C) and a nitrogen atmosphere. Current time information in Bangalore, IN. The nucleophilic attack of hydrazine on the carbonyl carbon of the chloroformate leads to the formation of di-2-methoxyethyl hydrazinedicarboxylate, which precipitates from the reaction mixture as a white solid and can be isolated in high yields (85–90%). Current time information in Bangalore, IN. This intermediate is then oxidized in a subsequent step to yield DMEAD. dtu.dk

Reaction Scheme: this compound with Hydrazine Hydrate

| Reactants | Conditions | Product |

|---|---|---|

| This compound, Hydrazine Hydrate | Anhydrous Tetrahydrofuran (THF), 0-5°C | Di-2-methoxyethyl hydrazinedicarboxylate |

This table illustrates the reaction where this compound is a starting material.

A primary and safer method for synthesizing this compound involves the reaction of 2-methoxyethanol (B45455) with bis(trichloromethyl)carbonate (BTC), commonly known as triphosgene. researchgate.netresearchgate.net BTC serves as a solid, more manageable substitute for gaseous phosgene (B1210022). researchgate.netresearchgate.net The reaction involves the slow decomposition of BTC into three equivalents of phosgene in situ, which then reacts with the alcohol. dtu.dk

The general synthesis entails reacting the precursor alcohol (2-methoxyethanol) with BTC in the presence of a suitable catalyst. researchgate.net This method has been shown to improve yields compared to traditional phosgenation and is applicable to a wide range of alkyl and aryl chloroformates. researchgate.net

General Reaction for Chloroformate Synthesis using BTC

| Alcohol Precursor | Reagent | General Product |

|---|---|---|

| 3 R-OH (e.g., 2-Methoxyethanol) | CCl₃O-C(O)-OCCl₃ (BTC) | 3 R-O-C(O)-Cl (e.g., this compound) + 3 HCl |

This table outlines the general stoichiometric reaction for producing chloroformates from alcohols using BTC. researchgate.net

In the synthesis of chloroformates using BTC, a catalyst or base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct. researchgate.net Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), and inorganic bases like sodium hydroxide (B78521) are commonly used. researchgate.netsmolecule.com

Research comparing catalysts for the preparation of phenyl chloroformate found that sodium hydroxide was a better catalyst than pyridine. researchgate.net The choice of base can influence reaction efficiency and product yield. The base acts as an acid scavenger, reacting with the HCl formed during the reaction of the alcohol with the in-situ-generated phosgene, thus preventing potential side reactions and promoting the forward reaction. researchgate.net

The isolation and purification of this compound and its immediate reaction products are essential for ensuring high purity for subsequent applications. Following synthesis using the BTC method, a typical workup procedure involves several steps. researchgate.net

First, the reaction mixture is quenched, and the organic phase is separated from the aqueous layer. The organic phase, containing the crude chloroformate, is washed multiple times with cooled water to remove any remaining catalyst and water-soluble impurities. The washed organic layer is then dried using a suitable drying agent, such as anhydrous calcium chloride, and filtered. researchgate.net The final purification of this compound is achieved through vacuum distillation, which separates the product from any non-volatile impurities or starting materials. researchgate.net Other purification techniques, such as column chromatography, can also be employed depending on the scale and the nature of the impurities. smolecule.com

Mechanistic Investigations of Chloroformate Reactions

This compound is highly reactive towards nucleophiles and is susceptible to hydrolysis in the presence of water. researchgate.netcymitquimica.com The hydrolysis of alkyl chloroformates is a well-studied process that can proceed through different mechanisms, including bimolecular (Sₙ2-like) or unimolecular (Sₙ1-like) pathways, depending on the structure of the alkyl group and the solvent properties. researchgate.net

The reaction with water leads to the decomposition of the chloroformate molecule. The primary byproducts of this hydrolysis are hydrochloric acid (HCl), carbon dioxide (CO₂), and the corresponding alcohol, which in this case is 2-methoxyethanol. researchgate.net One source incorrectly identifies methanol (B129727) as a byproduct, but the cleavage of the ester bond releases the 2-methoxyethanol moiety. cymitquimica.com The high reactivity necessitates that the compound be stored in a cool, dry place away from moisture to prevent degradation. cymitquimica.com

Hydrolysis of this compound

| Reactant | Condition | Byproducts |

|---|---|---|

| This compound | Presence of Water | 2-Methoxyethanol, Hydrochloric Acid, Carbon Dioxide |

This table details the decomposition products of this compound upon contact with water.

Acylation Reaction Mechanisms

This compound is a reactive acylating agent primarily employed in organic synthesis to introduce the 2-methoxyethoxycarbonyl group onto nucleophilic substrates. cymitquimica.comsigmaaldrich.com Its principal reaction is the nucleophilic acyl substitution, a versatile and widely utilized transformation for the formation of esters, carbamates, and other carbonyl derivatives. cymitquimica.comsmolecule.com

The generally accepted mechanism for this reaction is a two-step process known as the addition-elimination mechanism. libretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (such as an alcohol, amine, or thiol) on the electrophilic carbonyl carbon of the chloroformate. This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a transient, high-energy tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently results in the expulsion of the most stable leaving group. In the case of this compound, the chloride ion (Cl⁻) is an excellent leaving group due to the high acidity of its conjugate acid, hydrochloric acid (HCl). This step regenerates the carbonyl group and yields the final acylated product. libretexts.org

The reactivity of acyl chlorides, including chloroformates, is the highest among carboxylic acid derivatives. This is attributed to the chloride ion being a very weak base and therefore a superior leaving group, which facilitates the second step of the mechanism. libretexts.org

A representative example is the synthesis of carbamates through the reaction of this compound with amines. For instance, it is used in the preparation of amino carboxamidobenzothiazoles, which act as Lck inhibitors. sigmaaldrich.com In these syntheses, the nitrogen atom of the amine acts as the nucleophile, attacking the chloroformate to form a carbamate (B1207046) linkage. These reactions are typically conducted in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those involving chloroformates. These studies provide valuable insights into transition state geometries, activation energies, and the thermodynamic favorability of competing reaction pathways, which are often difficult to determine through experimental means alone.

While specific DFT studies on this compound are not widely documented, extensive research on analogous chloroformate reactions provides a robust framework for understanding its reactivity. For example, DFT calculations have been successfully employed to rationalize the selectivity observed in reactions of N-alkyl pyrrolidines with chloroformates. acs.org These reactions can proceed via two competing pathways: N-dealkylation or ring-opening. DFT studies revealed that the choice of pathway is kinetically controlled and highly dependent on the N-alkyl substituent. By calculating the energy profiles of both transition states, researchers could predict and confirm that the ring-opening pathway is significantly more favorable for certain substrates, with a calculated energy difference of 3.92 kcal/mol between the two transition states for the reaction of N-methyl pyrrolidine (B122466) with isopropyl chloroformate, which aligns perfectly with experimental observations of exclusive ring-opening. acs.org

Furthermore, DFT has been used to investigate complex, metal-catalyzed reactions where chloroformates act as reagents. In a nickel-catalyzed three-component reductive carbonylation, DFT studies were crucial in unraveling the complex sequence of oxidative additions of an aryl halide, a chloroformate, and an alkyl halide to the nickel center. nih.gov Similarly, in a palladium-catalyzed C(sp2)–H alkoxycarbonylation of phenethylamines, DFT calculations elucidated a Pd(II)/Pd(IV) catalytic cycle and explained the non-innocent role of tert-amyl alcohol as a solvent in the reaction medium. core.ac.uk

These examples demonstrate the power of computational methods to model the reactivity of the chloroformate functional group. Such approaches could be readily applied to map the potential energy surfaces for acylation reactions of this compound with various nucleophiles, providing precise, atomistic-level understanding of its reaction mechanisms.

Influence of Solvent Systems on Reaction Kinetics and Yields

The mechanism of chloroformate solvolysis can exist on a spectrum between two extremes: a bimolecular addition-elimination pathway (often denoted as SN2-like or associative) and a unimolecular ionization pathway (SN1-like or dissociative). mdpi.comacs.org

Associative Mechanism: In nucleophilic solvents (e.g., ethanol, methanol, aqueous acetone), the reaction typically proceeds via a bimolecular addition-elimination mechanism where the solvent molecule acts as the nucleophile in the rate-determining step.

Dissociative Mechanism: In highly ionizing, non-nucleophilic solvents (e.g., 2,2,2-trifluoroethanol (B45653) (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), the reaction can shift towards a unimolecular mechanism. This pathway involves the rate-determining formation of an acylium ion intermediate, which is then rapidly attacked by the solvent. acs.orgnih.gov

The Grunwald-Winstein equation is a linear free energy relationship used to quantify these solvent effects:

log(k/k₀) = lNT + mYCl

where:

k is the reaction rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

NT is the solvent nucleophilicity parameter.

YCl is the solvent ionizing power parameter (based on the solvolysis of 1-adamantyl chloride).

l is the sensitivity of the reaction to solvent nucleophilicity.

m is the sensitivity of the reaction to solvent ionizing power.

A high l value (typically > 1.0) indicates a high degree of nucleophilic participation in the transition state, characteristic of the associative pathway. A low l value and a significant m value suggest a dissociative mechanism with considerable charge separation in the transition state. acs.orgmdpi.com

While a specific Grunwald-Winstein analysis for this compound is not available in the literature, data from analogous compounds are illustrative.

| Chloroformate | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | mdpi.com |

| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | Addition-Elimination | science.gov |

| 2-Adamantyl Chloroformate | 0.03 | 0.48 | Ionization (Solvolysis-Decomposition) | acs.org |

| Isopropyl Chloroformate (in highly ionizing solvents) | ~0 | low | Ionization (Solvolysis-Decomposition) | nih.gov |

The data show a clear mechanistic shift depending on the structure of the chloroformate and the solvent properties. For this compound, an unhindered primary chloroformate, an associative (addition-elimination) mechanism is expected to dominate in common nucleophilic solvents. In synthetic applications, anhydrous aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (THF) are often used to prevent unwanted hydrolysis of the chloroformate, ensuring that the intended nucleophile reacts to give high yields of the desired product.

Applications of 2 Methoxyethyl Chloroformate in Advanced Organic Synthesis

Role as an Acylating Agent in Complex Molecule Construction

As an acylating agent, 2-methoxyethyl chloroformate is instrumental in the synthesis of complex molecular architectures. A key application is its use in acylation reactions to add structural diversity to nonracemic spirooxindoles. chemicalbook.comsigmaaldrich.com Spirooxindoles are a significant class of compounds in medicinal chemistry, forming the core of various natural products and exhibiting a wide range of biological activities. smolecule.com The reagent is employed in stereoselective three-component coupling reactions, where it facilitates the introduction of the 2-methoxyethoxycarbonyl group, a critical step in building the final complex structure. smolecule.com

Derivatization Strategies in Chemical Research

This compound is a key reagent in various derivatization strategies that facilitate the analysis and synthesis of complex molecules. These strategies are crucial for preparing compounds for specific analytical techniques or for creating intermediates for further reactions.

In the field of analytical biochemistry, derivatization is often necessary to modify analytes for compatibility with specific instrumentation. While various alkyl chloroformates are used for amino acid analysis, this compound can be employed for this purpose. For trace analyte detection, such as in amino acid analysis, a two-step derivatization process involving this compound can be used. This involves an initial reaction with the chloroformate, followed by treatment with a protic solvent like 2-methyl-1-propanol (B41256) to stabilize the resulting derivatives, making them suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The efficiency of this derivatization is dependent on factors such as pH, the polarity of the solvent, and the amount of reagent used. Pre-conditioning the sample with a base like pyridine (B92270) is a recommended strategy to neutralize the HCl byproduct generated during the reaction.

Derivatization of molecules is a common strategy to improve their properties for spectroscopic analysis, particularly for mass spectrometry (MS). The reaction of this compound with target molecules, such as amino acids, converts them into less polar, more volatile derivatives. This enhanced volatility and stability are crucial for successful analysis using techniques like GC-MS. The derivatized analytes can be effectively extracted into an organic solvent, such as dichloromethane (B109758), which is compatible with GC-MS instrumentation. This process not only facilitates the separation and detection of the analytes but also helps in their structural elucidation through mass spectral fragmentation patterns.

This compound serves as a key reactant in the synthesis of N-bridged bicyclic sulfonamides. chemicalbook.comsigmaaldrich.com These compounds have been investigated as potential inhibitors of γ-secretase, an enzyme implicated in the processing of the amyloid precursor protein, which is linked to Alzheimer's disease. smolecule.com In a representative synthesis, this compound reacts with an appropriate amine precursor under basic conditions, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine, to form a carbamate (B1207046) intermediate that is further elaborated to the final bicyclic sulfonamide structure. google.com

Table 1: Synthesis of N-bridged Bicyclic Sulfonamides

| Reactant | Reagent | Product Class | Significance |

|---|

A significant application of this compound is in the synthesis of Di-2-methoxyethyl azodicarboxylate (DMEAD). chemicalbook.com This is achieved through an amidation/oxidation process where this compound is first reacted with hydrazine (B178648) hydrate. The resulting di-2-methoxyethyl hydrazodicarboxylate intermediate is then oxidized to yield DMEAD. DMEAD has emerged as an important reagent in its own right, particularly as a separation-friendly alternative to diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the Mitsunobu reaction, a widely used method for converting alcohols into a variety of functional groups. smolecule.com

Table 2: Synthesis of DMEAD

| Step | Reactants | Product |

|---|---|---|

| 1. Amidation | This compound, Hydrazine Hydrate | Di-2-methoxyethyl hydrazodicarboxylate |

The synthesis of amino carboxamidobenzothiazoles utilizes this compound as a crucial acylating agent. chemicalbook.comsigmaaldrich.com This class of molecules has been identified as inhibitors of Lck (lymphocyte-specific protein tyrosine kinase), an enzyme that plays a critical role in T-cell signaling and is a target for immunosuppressive and anti-inflammatory therapies. smolecule.com The synthesis involves the reaction of an amino group on a benzothiazole (B30560) precursor with this compound. This reaction forms a carbamate linkage, which is a key structural feature of the target Lck inhibitors. The reaction is typically carried out in an anhydrous solvent in the presence of a base to neutralize the HCl byproduct.

Stereoselective Three-Component Coupling Reactions for Spirooxindoles

This compound serves as a key reagent in the synthesis of complex molecular architectures, notably in the preparation of nonracemic spirooxindoles. The core of these molecules is often assembled through highly efficient stereoselective three-component coupling reactions. uchicago.edunih.gov In this synthetic strategy, the spirooxindole skeleton is first constructed, and subsequent derivatization is employed to introduce structural diversity, which is crucial for creating libraries of compounds for drug discovery. libretexts.orgthieme-connect.de

This compound is utilized in a critical acylation step following the main coupling reaction. This allows for the introduction of the 2-methoxyethoxycarbonyl group onto the spirooxindole scaffold, modifying its chemical properties. uchicago.edunih.gov This method highlights the reagent's role not in forming the core structure itself, but as a versatile tool for functionalizing the product to generate a wide array of analogs. The ability to perform such modifications is essential for exploring the structure-activity relationships of these promising compounds. thieme-connect.de

| Reaction Component | Role in Synthesis | Example |

| Isatin Derivative | Spiro core precursor | Substituted Isatins |

| 1,3-Dicarbonyl Compound | Coupling Partner | Various β-ketoesters or malonates |

| Lewis Acid / Organocatalyst | Catalyst for coupling | SnCl₄·5H₂O, Piperidine (B6355638) |

| This compound | Acylating Agent | Post-coupling derivatization |

Alkylation of Theophylline (B1681296) and other Drug Molecules

Theophylline, a methylxanthine drug, is a common scaffold in medicinal chemistry, and its derivatives are synthesized to explore enhanced or novel therapeutic activities. daneshyari.com A primary site for modification is the nitrogen atom at the 7-position of the xanthine (B1682287) core. While various alkylation and acylation strategies are employed to synthesize these derivatives, the specific use of this compound for this purpose is not extensively documented in scientific literature. thieme-connect.dedaneshyari.com

Theoretically, the reaction of theophylline with this compound would proceed not as a direct alkylation, but as an acylation to form a carbamate. The secondary amine within the imidazole (B134444) ring of theophylline can act as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This reaction, typically conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct, would result in the formation of a 7-(2-methoxyethoxycarbonyl)theophylline derivative. This modification would convert the N-H group into a carbamate linkage, significantly altering the parent drug's polarity and hydrogen-bonding capabilities.

Synthesis of Carbamate Analogs

A principal application of this compound is the synthesis of carbamates, which are functional groups of significant interest in pharmaceuticals and materials science. organic-chemistry.org The formation of carbamates is achieved through the reaction of this compound with primary or secondary amines.

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion, a good leaving group. A base, such as pyridine or triethylamine (B128534), is typically added to the reaction mixture to quench the hydrogen chloride generated in situ. This straightforward and high-yielding reaction makes this compound a valuable reagent for introducing the 2-methoxyethoxycarbonyl moiety onto a wide range of amine-containing molecules.

| Amine Substrate | Product | Carbamate Type |

| Aniline | 2-Methoxyethyl phenylcarbamate | Aromatic |

| Benzylamine | 2-Methoxyethyl benzylcarbamate | Aliphatic (Primary) |

| Diethylamine | 2-Methoxyethyl diethylcarbamate | Aliphatic (Secondary) |

| Pyrrolidine (B122466) | 2-Methoxyethyl pyrrolidine-1-carboxylate | Cyclic (Secondary) |

Protective Group Chemistry

Use in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and drug development, enabling the automated construction of peptides on an insoluble resin support. The process relies on the sequential addition of amino acids, where the N-terminal amine is protected by a temporary group. The most common protecting groups used in SPPS are Fmoc (base-labile) and Boc (acid-labile).

Given its function as an amine protecting group, the 2-methoxyethoxycarbonyl (Moc) group, installed by this compound, has potential applications in SPPS. An amino acid protected with the Moc group (Moc-AA-OH) could be used as a building block in a manner analogous to Fmoc-amino acids. The synthesis would involve:

Anchoring the C-terminal Moc-protected amino acid to a suitable resin.

Selective cleavage of the Moc group to expose the free amine.

Coupling the next Moc-protected amino acid to the growing peptide chain.

Repeating the deprotection and coupling steps until the desired sequence is assembled.

Final cleavage of the completed peptide from the resin support.

This potential application would depend on the orthogonality of the Moc group's cleavage conditions with the resin linker and any side-chain protecting groups used.

Catalytic Applications and Reagent Development

Beyond its role in forming carbamates and protecting amines, this compound is a versatile reactant for the development of other important chemical reagents and for use in catalyzed reactions. uchicago.edunih.gov

One significant application is in the preparation of dimethoxyethyl azodicarboxylate . This is achieved through an amidation reaction with this compound followed by oxidation. The resulting azodicarboxylate is a valuable reagent used in Mitsunobu reactions, which are widely employed for the stereospecific conversion of alcohols to other functional groups. uchicago.edunih.gov

Furthermore, this compound is utilized in metal-catalyzed transformations. It is a key reactant in the regioselective, stereoselective, and kinetically-controlled nickel-catalyzed cyanoesterification of allenes . uchicago.edunih.gov This reaction allows for the simultaneous introduction of both a cyano and an ester group across a C=C double bond in a highly controlled manner.

The reagent is also instrumental in synthesizing complex heterocyclic molecules with potential biological activity. It is listed as a reactant for the preparation of N-bridged bicyclic sulfonamides , which have been investigated as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. uchicago.edunih.gov Additionally, it is used in the synthesis of amino carboxamidobenzothiazoles , which are being explored as inhibitors for the Lck tyrosine kinase. uchicago.edunih.gov

| Application Area | Specific Use of this compound | Significance |

| Reagent Development | Preparation of dimethoxyethyl azodicarboxylate uchicago.edunih.gov | Creates a key reagent for Mitsunobu reactions. |

| Catalysis | Reactant in Ni-catalyzed cyanoesterification of allenes uchicago.edunih.gov | Enables advanced carbon-carbon bond formation. |

| Medicinal Chemistry | Synthesis of N-bridged bicyclic sulfonamides uchicago.edunih.gov | Access to potential γ-secretase inhibitors. |

| Medicinal Chemistry | Synthesis of amino carboxamidobenzothiazoles uchicago.edunih.gov | Access to potential Lck kinase inhibitors. |

Development of Alternative Reagents for Mitsunobu Reaction

This compound serves as a key precursor in the synthesis of di-2-methoxyethyl azodicarboxylate (DMEAD), a safer and more convenient alternative to traditional reagents used in the Mitsunobu reaction, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). The synthesis involves the reaction of this compound with hydrazine, followed by oxidation to yield DMEAD.

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. However, the purification of the desired product from the reaction mixture can be challenging due to the presence of byproducts derived from the azodicarboxylate reagent, such as the corresponding hydrazine.

DMEAD offers a significant advantage in this regard. The byproduct, di-2-methoxyethyl hydrazinedicarboxylate, is highly soluble in water, allowing for its easy removal from the reaction mixture through simple aqueous extraction. This simplifies the purification process, often eliminating the need for column chromatography. Research has shown that DMEAD is a crystalline solid that is stable under ambient conditions for extended periods, although some decomposition has been observed after prolonged exposure. The use of DMEAD in the Mitsunobu reaction has been demonstrated to provide good to excellent yields of the desired products, comparable to those obtained with DEAD or DIAD.

| Reagent | Form | Byproduct | Purification Method |

| DEAD | Liquid | Diethyl hydrazodicarboxylate | Chromatography |

| DIAD | Liquid | Diisopropyl hydrazodicarboxylate | Chromatography |

| DMEAD | Crystalline Solid | Di-2-methoxyethyl hydrazinedicarboxylate | Aqueous Extraction |

Nickel-Catalyzed Cyanoesterification of Allenes

This compound finds application in the nickel-catalyzed three-component coupling reaction of allenes, trimethylsilyl (B98337) cyanide (TMSCN), and a chloroformate to produce β-cyano-α-methylenealkanoates. This reaction provides a novel and efficient method for the synthesis of multifunctionalized organic molecules.

In this transformation, a nickel catalyst, typically in the presence of a phosphine (B1218219) ligand, facilitates the addition of a cyano group and an ester group across the double bonds of the allene. The chloroformate, such as this compound, serves as the source of the ester functionality. The reaction is reported to be regioselective, stereoselective, and kinetically controlled. nih.gov

The resulting β-cyano-α-methylenealkanoates are valuable synthetic intermediates that can undergo further transformations. For example, they can isomerize to the thermodynamically more stable α-cyanomethyl-α,β-unsaturated carboxylates under the influence of the nickel catalyst at higher temperatures. These products can then participate in subsequent reactions, such as allyl cyanation of alkynes, to generate highly substituted acrylonitrile (B1666552) derivatives. biosynth.com

| Reactants | Catalyst System | Product | Key Features |

| Allene, Trimethylsilyl cyanide, this compound | Nickel/dppp | β-cyano-α-methylenealkanoate | Regioselective, Stereoselective, Kinetically controlled |

Synthesis of Pharmaceutically Relevant Intermediates

Precursors for Gpr119 Receptor Agonists

G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor have been shown to stimulate insulin (B600854) secretion and promote the release of glucagon-like peptide-1 (GLP-1). The chemical structures of many synthetic GPR119 agonists feature a piperidine or piperazine (B1678402) ring substituted with a carbamate group.

This compound can be utilized in the synthesis of precursors for these agonists by introducing the 2-methoxyethoxycarbonyl protecting group onto a nitrogen atom of a piperidine or piperazine derivative. This carbamate formation is a common strategy in the multi-step synthesis of complex pharmaceutical compounds. The resulting carbamate can serve as a key intermediate, which is then further elaborated to afford the final GPR119 agonist. The 2-methoxyethoxycarbonyl group can be selectively removed under specific conditions if required later in the synthetic sequence.

Synthesis of N-Aryl and N-Aryl-N'-methylpiperazines

N-Aryl and N-Aryl-N'-methylpiperazines are important structural motifs found in a wide range of biologically active compounds and are considered privileged structures in medicinal chemistry. The synthesis of these compounds often involves the formation of a carbamate intermediate, for which this compound can be a suitable reagent.

In a potential synthetic route, a primary or secondary amine can be reacted with this compound to form a carbamate. This intermediate can then undergo further reactions, such as cyclization with a suitable bis(electrophile), to construct the piperazine ring. Alternatively, an existing piperazine can be functionalized by reaction with an aryl halide, and the remaining nitrogen can be protected with the 2-methoxyethoxycarbonyl group derived from this compound before subsequent methylation.

A solid-phase synthesis approach has been reported for the gram-scale production of N-aryl- and N-aryl-N'-methylpiperazines starting from a resin-bound chloroformate. thieme-connect.com This methodology highlights the utility of chloroformates in the synthesis of this class of compounds.

Preparation of Imidazolidin-2-one Compounds

The imidazolidin-2-one scaffold is a core component of numerous pharmaceuticals and biologically active molecules. One of the common methods for the synthesis of imidazolidin-2-ones is the reaction of a 1,2-diamine with a carbonylating agent. Chloroformates, including this compound, are effective reagents for this transformation. mdpi.com

The synthesis proceeds via the formation of a carbamate intermediate by the reaction of one of the amino groups of the 1,2-diamine with this compound. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the imidazolidin-2-one ring with the release of 2-methoxyethanol (B45455). This method provides a versatile route to a variety of substituted imidazolidin-2-ones, depending on the nature of the starting diamine.

Preparation of Alkoxy-, Carbamato-, Sulfonamido-, Thioureido-, and Ureido-derivatives of 2,4,5-trimethylpyridin-3-ol

The synthesis of various derivatives of 2,4,5-trimethylpyridin-3-ol, specifically alkoxy-, carbamato-, sulfonamido-, thioureido-, and ureido-derivatives, has been explored in the context of developing potential treatments for inflammatory bowel disease (IBD). nih.govsemanticscholar.org These modifications at the C(6)-position of the pyridin-3-ol core aim to investigate the impact of different functional groups on the compound's efficacy. semanticscholar.org

The general synthetic strategy involves utilizing the 6-amino group of a 2,4,5-trimethylpyridin-3-ol precursor as a key handle for introducing diverse functionalities. researchgate.net This approach allows for the creation of a library of compounds with varied physicochemical properties, which can then be screened for their biological activity. researchgate.net

The preparation of these derivatives is categorized based on the functional group being introduced:

Ureido- and Thioureido-derivatives: These analogues are synthesized from a common precursor, highlighting a divergent synthetic approach. researchgate.net The specific reagents and reaction conditions for these transformations are crucial for achieving the desired products.

Sulfonamido-derivatives: The synthesis of sulfonamides involves the reaction of the amino-precursor with various sulfonyl chlorides.

Carbamato- and Alkoxy-derivatives: The preparation of these compounds involves the introduction of carbamate and alkoxy moieties, respectively.

A study on these derivatives revealed that certain compounds, particularly an ureido-derivative (13b), several thioureido-derivatives (14c, 14j, 14k, 14n), and two sulfonamido-derivatives (18c and 18d), exhibited significant in vitro and in vivo anti-colitis activity. nih.govsemanticscholar.org These findings underscore the importance of the structural modifications at the C(6)-position of the 2,4,5-trimethylpyridin-3-ol scaffold in modulating its therapeutic potential.

Table 1: Synthesized Derivatives of 2,4,5-trimethylpyridin-3-ol and their Biological Activity

| Derivative Class | Specific Compounds with Notable Activity | Biological Activity Context |

|---|---|---|

| Ureido | 13b | Anti-colitis activity in IBD models |

| Thioureido | 14c, 14j, 14k, 14n | Anti-colitis activity in IBD models |

| Sulfonamido | 18c, 18d | Anti-colitis activity in IBD models |

| Alkoxy | Data not specified in the provided results | Investigation for IBD treatment |

Chiral Cyclopropane (B1198618) Synthesis in Nicotinic Ligand Development

The synthesis of chiral cyclopropanes is a significant area of research in the development of selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These conformationally restricted analogues of nicotine (B1678760) are of interest due to their potential as therapeutic agents with improved selectivity and reduced side effects. nih.govresearchgate.net Specifically, chiral cyclopropane-containing compounds have been identified as potent and selective partial agonists for the α4β2-nAChR subtype, which is a key target for the treatment of depression and other neurological disorders. nih.gov

The introduction of a rigid cyclopropane ring into the structure of nicotinic ligands serves to lock the molecule in a specific conformation, which can enhance its binding affinity and selectivity for a particular nAChR subtype. nih.gov The stereochemistry of the cyclopropane ring is crucial for biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles.

While the importance of chiral cyclopropanes in the design of novel nicotinic ligands is well-established, the specific application of This compound in the synthesis of these chiral cyclopropanes for nicotinic ligand development could not be definitively verified from the provided search results. The available literature details various synthetic strategies for creating these complex molecules, but a direct mention of this compound in this specific context was not found. nih.govnih.govresearchgate.netrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,5-trimethylpyridin-3-ol |

Environmental Fate and Transport Considerations

Degradation Pathways in Environmental Matrices

2-Methoxyethyl chloroformate is susceptible to several degradation processes in the environment, primarily driven by its reactive chloroformate group.

The primary and most significant degradation pathway for this compound in the environment is hydrolysis. As a member of the chloroformate class of compounds, it reacts readily with water. oecd.orgwikipedia.org This process is typically rapid, with studies on a category of similar chloroformates indicating a hydrolysis half-life of 30 minutes or less in aqueous solutions. oecd.org

The hydrolysis reaction breaks down this compound into three main products: 2-Methoxyethanol (B45455), hydrochloric acid (HCl), and carbon dioxide (CO2). oecd.org The reaction proceeds as follows:

CH₃OCH₂CH₂OC(O)Cl + H₂O → CH₃OCH₂CH₂OH + HCl + CO₂

This rapid degradation in the presence of water means that the parent compound is unlikely to persist in aquatic environments for extended periods.

With a boiling point of 157-158 °C, this compound is a volatile liquid. sigmaaldrich.comchemicalbook.com If released into the atmosphere, it is expected to exist primarily in the vapor phase. In the atmosphere, two main degradation pathways are possible: hydrolysis with atmospheric moisture and reaction with photochemically produced hydroxyl radicals. nih.gov

Data on structurally similar compounds, such as 2-chloroethyl chloroformate, suggest that the reaction with hydroxyl radicals is a viable degradation route, with an estimated atmospheric half-life of approximately 14 days. nih.gov Furthermore, the high reactivity of chloroformates with water implies that hydrolysis can also occur with water vapor present in the air. wikipedia.orgnih.gov

While some chloroformates are considered readily biodegradable, the dominant environmental fate process for this compound in moist soil and sediment is its rapid hydrolysis. oecd.org Consequently, the primary substance available for microbial degradation is its main hydrolysis product, 2-Methoxyethanol.

2-Methoxyethanol is known to be biodegradable under aerobic conditions. dcceew.gov.auscbt.com Studies have shown that bacteria, such as Pseudomonas sp., can utilize 2-Methoxyethanol as a sole source of carbon and energy, mineralizing it to carbon dioxide. semanticscholar.orgresearchgate.netresearchgate.net The proposed aerobic biodegradation pathway involves several intermediate metabolites. semanticscholar.orgresearchgate.net In aquatic systems, it is estimated that bacteria will break down 2-Methoxyethanol within a period ranging from one week to a few months. dcceew.gov.au

Environmental Persistence and Mobility

The environmental persistence of the parent this compound compound is low due to its rapid hydrolysis. oecd.org Its presence in any environmental matrix is transient, quickly giving way to its degradation products.

The mobility of this compound is also largely governed by its rapid hydrolysis. While its hydrolysis product, 2-Methoxyethanol, does not bind well to soil and is therefore potentially mobile, the rapid degradation of the parent compound limits its own transport through soil and into groundwater. dcceew.gov.au Any potential for leaching would be associated with the more mobile and water-soluble 2-Methoxyethanol. dcceew.gov.au The low octanol/water partition coefficients typical for small chloroformates suggest a low potential for bioaccumulation. oecd.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇ClO₃ | nih.gov |

| Molecular Weight | 138.55 g/mol | nih.gov |

| Boiling Point | 157-158 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.192 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Flash Point | 58.9 °C (closed cup) | sigmaaldrich.com |

Formation of Environmental Metabolites

The degradation of this compound leads to the formation of several environmental metabolites.

The initial and rapid hydrolysis yields:

2-Methoxyethanol: A water-soluble alcohol that is subject to further biodegradation. oecd.org

Hydrochloric Acid (HCl): A strong acid that will be neutralized in buffered environmental systems. oecd.org

Carbon Dioxide (CO₂): A ubiquitous gas. oecd.org

The subsequent aerobic biodegradation of 2-Methoxyethanol produces a series of transient organic acid intermediates before complete mineralization. semanticscholar.orgresearchgate.net

| Parent Compound | Degradation Process | Metabolites | Reference |

|---|---|---|---|

| This compound | Hydrolysis | 2-Methoxyethanol, Hydrochloric Acid, Carbon Dioxide | oecd.org |

| Atmospheric Degradation (Predicted) | Products of reaction with hydroxyl radicals | nih.gov | |

| 2-Methoxyethanol | Aerobic Biodegradation | Ethylene glycol, Glycollate, Glyoxylate, Oxalate, Carbon Dioxide | semanticscholar.orgresearchgate.net |

Implications for Green Chemistry Initiatives

From a green chemistry perspective, the use of this compound presents both challenges and opportunities. Chloroformates are highly reactive reagents used in various chemical syntheses. wikipedia.org For instance, this compound is used in the preparation of enzyme inhibitors and as a reagent in alternatives to the Mitsunobu reaction. smolecule.com

The high reactivity of this compound is beneficial for chemical synthesis but also contributes to its hazardous properties. nih.gov A significant drawback in the context of green chemistry is that reactions with chloroformates generate hydrochloric acid as a stoichiometric byproduct, which lowers the atom economy of the process and requires neutralization steps. wikipedia.org

Advanced Analytical Techniques for 2 Methoxyethyl Chloroformate and Its Derivatives

Chromatographic Methods

Chromatographic techniques are essential for separating 2-Methoxyethyl chloroformate from reactants, byproducts, and complex matrices, as well as for analyzing the derivatives it forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used directly to assess its purity and to identify its characteristic fragmentation pattern under electron ionization (EI). The experimental mass spectrum of this compound shows several key fragments that are indicative of its structure. pressbooks.pub

Furthermore, this compound is an effective derivatizing agent, converting polar molecules (like amino acids or phenols) into more volatile and thermally stable esters suitable for GC-MS analysis. libretexts.orgwikipedia.org The derivatization reaction proceeds by replacing active hydrogens on hydroxyl, thiol, or amino groups with the 2-methoxyethoxycarbonyl moiety.

The mass spectra of these derivatives typically show a predictable fragmentation pattern. A common pathway is the loss of the 2-methoxyethoxycarbonyl radical, which helps in identifying the original analyte. chemicalbook.com

Table 1: Key Mass Fragments for this compound in GC-MS

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 45 | 100.0 | [C₂H₅O]⁺ |

| 58 | 14.5 | [C₂H₄O₂]⁺ |

| 59 | 11.5 | [CH₃OCH₂CH₂]⁺ |

| 63 | 13.7 | [CO₂Cl]⁺ |

Data sourced from ChemicalBook and PubChem experimental spectra. pressbooks.pubchemicalbook.com

For analytes that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. While this compound itself is less commonly analyzed by LC, it serves as a valuable derivatization reagent to enhance the detection of other molecules. orgchemboulder.com Derivatization can improve the chromatographic behavior of polar analytes on reverse-phase columns and, more importantly, increase their ionization efficiency in the mass spectrometer's source (e.g., Electrospray Ionization - ESI). spectrabase.com

In an LC-MS/MS workflow, the derivatized analyte is first separated by HPLC. It then enters the mass spectrometer where a specific precursor ion (the molecular ion of the derivative) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for the quantification of target analytes at very low concentrations in complex biological or environmental samples.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant. A typical method would involve reverse-phase chromatography. udel.edu Because the chloroformate functional group does not possess a strong chromophore for UV detection at higher wavelengths, analysis is often performed at lower wavelengths (e.g., ~210 nm).

For the analysis of UV-inactive compounds derivatized with this compound, a different derivatizing agent containing a chromophore would be required if UV detection is the sole method. However, when coupled with a mass spectrometer, this limitation is overcome.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Chiral Analysis Techniques

The separation and quantification of enantiomers are critical in many fields, particularly in pharmaceutical and biological sciences. Chiral analysis can be broadly categorized into indirect and direct methods. Indirect methods involve derivatization with a chiral agent to form diastereomers, while direct methods typically employ a chiral stationary phase in chromatography.

Indirect Enantioseparations

The indirect approach to chiral separation is a widely used method for analyzing chiral molecules in biological samples. mdpi.com This technique involves the reaction of a mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, the resulting diastereomers have different properties and can be separated using conventional, achiral chromatographic techniques such as standard reversed-phase HPLC. wikipedia.orgnih.gov

The main advantages of the indirect method include:

Cost-Effectiveness: It allows the use of standard, less expensive achiral columns and chromatographic systems. mdpi.com

Versatility: A wide choice of detectors (UV, fluorescence, MS) can be used. mdpi.com

Improved Chromatography: Derivatization can increase the retention of analytes on the column. mdpi.com

High Selectivity: Often, very good separation between the diastereomeric products is achieved. mdpi.com

A potential drawback is that the chiral derivatizing agent must have very high optical purity to avoid the formation of additional stereoisomers that could complicate the analysis. mdpi.com

Use of Chiral Derivatizing Agents (CDAs)

A chiral derivatizing agent (CDA), or chiral resolving reagent, is a chiral auxiliary used to convert an enantiomeric mixture into a diastereomeric mixture for analysis. wikipedia.org For a molecule to function as a CDA, it must be enantiomerically pure and react quantitatively with the target analyte without causing racemization. epa.gov

It is important to note that This compound is an achiral molecule and therefore does not function as a chiral derivatizing agent. Its role in analysis is to derivatize a functional group (e.g., an amine or alcohol) on a target molecule to improve its analytical characteristics, such as volatility for gas chromatography or ionization efficiency for mass spectrometry. core.ac.ukmdpi.com

When the target analyte is chiral, its derivatization with the achiral this compound results in a new pair of enantiomers. To separate these enantiomeric derivatives, a chiral analytical method, such as chromatography on a chiral stationary phase, is required. The indirect method, by contrast, would involve reacting the chiral analyte with a true CDA, such as (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers. nih.gov

Table 2: Examples of Common Chiral Derivatizing Agents (CDAs) and Their Target Functional Groups

| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group(s) | Reference |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Alcohols, Amines | wikipedia.org |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Amines, Alcohols | nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA / Marfey's Reagent | Primary Amines | nih.gov |

| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA/NAC | Primary Amines | nih.gov |

| (S)-(+)-Naproxen chloride | - | Amines | nih.gov |

Chiral Stationary Phases (CSPs) in Chromatography

The direct method of enantioseparation involves the use of a chiral stationary phase (CSP). eijppr.com A CSP is a chromatographic packing material that incorporates a chiral selector, a single enantiomer of a chiral substance, which is chemically bonded or coated onto a support like silica (B1680970) gel. eijppr.comnih.gov This technique allows for the direct separation of enantiomers without prior derivatization to diastereomers. eijppr.com

When a mixture of enantiomers, such as those derived from a reaction with this compound, passes through a column packed with a CSP, transient diastereomeric complexes are formed between the enantiomers and the chiral selector. eijppr.com One enantiomer will typically form a more stable complex with the CSP, leading to a stronger interaction and a longer retention time, thus enabling separation. eijppr.com

The development of a wide variety of CSPs has revolutionized chiral analysis. nih.gov Major types of CSPs include:

Polysaccharide-based CSPs: These are the most widely used CSPs, based on derivatives of cellulose (B213188) or amylose (B160209) coated on silica. They offer broad applicability for separating a diverse range of compounds. eijppr.comnih.gov

Macrocyclic Glycopeptide (Antibiotic) CSPs: These phases (e.g., based on teicoplanin or vancomycin) are versatile and can be operated in reversed-phase, polar organic, and normal-phase modes, making them highly compatible with mass spectrometry. researchgate.netlcms.cz

Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. eijppr.com

Cyclodextrin-based CSPs: Chiral recognition occurs via the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov

For the analysis of chiral molecules derivatized with this compound, direct separation on a suitable CSP is the most common and effective approach.

Table 3: Major Types of Chiral Stationary Phases (CSPs) for Liquid Chromatography

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism(s) | Reference |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves | eijppr.comnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Complex formation involving hydrogen bonding, ionic, and dipole interactions | eijppr.comlcms.cz |

| Pirkle-type (Donor-Acceptor) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | eijppr.com |

| Cyclodextrin-based | β-Cyclodextrin | Inclusion complexation, hydrogen bonding at the cavity rim | nih.gov |

| Chiral Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Complexation with primary amino groups | eijppr.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like 2-methoxyethyl chloroformate. wikipedia.org These methods can be used to model reaction pathways, determine transition state geometries and energies, and predict the likelihood of different reaction mechanisms. For chloroformate esters in general, two primary reaction mechanisms are often considered in solvolytic reactions: an addition-elimination pathway and an ionization (SN1-like) pathway. nih.gov

In the addition-elimination mechanism , a nucleophile (such as a solvent molecule) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group. Quantum chemical calculations, such as Density Functional Theory (DFT), can model the potential energy surface for this process, identifying the energy barriers for both the addition and elimination steps. Studies on similar compounds, like p-nitrophenyl chloroformate, suggest that the addition step is often rate-determining. mdpi.com

The ionization mechanism involves the initial departure of the chloride ion to form an acylium ion intermediate, which is then rapidly attacked by a nucleophile. This pathway is more likely in highly ionizing, non-nucleophilic solvents and for chloroformates with substituents that can stabilize the resulting cation. nih.gov For this compound, the primary nature of the carbon attached to the oxygen would generally disfavor a stable carbocation, suggesting the addition-elimination mechanism is more probable in most conditions. However, computational studies could precisely quantify the energy difference between these two pathways.

Theoretical calculations can also provide insights into the charge distribution within the this compound molecule, highlighting the electrophilicity of the carbonyl carbon and guiding the prediction of its reactivity with various nucleophiles.

Modeling of Solvation Effects

The solvent plays a crucial role in the reaction rates and mechanisms of chloroformate solvolysis. nih.gov Modeling of solvation effects can be approached through both explicit and implicit solvent models in computational chemistry.

Computational modeling can also be used to explicitly study the interaction of solvent molecules with the reactants and transition states. This can help to understand how the solvent stabilizes or destabilizes intermediates and transition states, thereby influencing the reaction pathway. For example, in highly polar or hydrogen-bonding solvents, the transition state of the addition-elimination mechanism can be significantly stabilized, accelerating the reaction.

| Chloroformate Ester | Proposed Mechanism(s) | Evidence/Methodology |

| p-Nitrophenyl chloroformate | Addition-Elimination (rate-determining addition) | Extended Grunwald-Winstein analysis mdpi.com |

| Propargyl chloroformate | Addition-Elimination | Extended Grunwald-Winstein analysis nih.gov |

| Allyl and Vinyl chloroformates | Dual bimolecular carbonyl-addition and unimolecular ionization channels | Extended Grunwald-Winstein analysis researchgate.net |

| Benzyl fluoroformate | Addition-Elimination (rate-determining addition) | Extended Grunwald-Winstein analysis, solvent deuterium (B1214612) isotope effect mdpi.com |

This table presents findings for related chloroformate esters, which can be used to infer the likely behavior of this compound.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity or chemical reactivity. Current time information in Edmonton, CA. While this compound is primarily a synthetic reagent, SAR principles can be applied to understand how modifications to its structure would affect its reactivity.

The reactivity of this compound is centered on the chloroformate group. Modifications to the 2-methoxyethyl portion of the molecule would be expected to influence the electrophilicity of the carbonyl carbon through inductive and steric effects. For example, replacing the methoxy (B1213986) group with a more electron-withdrawing group would likely increase the reactivity of the chloroformate towards nucleophiles. Conversely, introducing bulkier substituents on the ethyl chain could sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.

In a broader sense, if this compound were used as a derivatizing agent for a class of biologically active molecules, SAR studies would focus on how the resulting carbamates or carbonates interact with a biological target. The 2-methoxyethyl group could influence properties such as solubility, membrane permeability, and binding affinity.

Predictive Modeling for Synthetic Outcomes

Predictive modeling in chemistry aims to forecast the products and yields of chemical reactions based on the structures of the reactants and the reaction conditions. For a reagent like this compound, predictive models can be valuable for planning synthetic routes and optimizing reaction outcomes.

Modern approaches to predictive modeling often employ machine learning algorithms trained on large datasets of known chemical reactions. arxiv.org For instance, a knowledge graph containing millions of molecules and reactions can be used to infer the likelihood of a reaction occurring between a given set of reactants. arxiv.org In this context, this compound would be a node in the graph, and its known reactions (e.g., with amines to form carbamates, with alcohols to form carbonates) would be represented as edges. wikipedia.org By analyzing the patterns in this graph, a model could predict the outcome of reacting this compound with a novel nucleophile.

These models can also take into account reaction conditions such as solvent, temperature, and catalysts. For this compound, a predictive model could help a chemist choose the optimal conditions to achieve a desired transformation, for example, to favor the formation of a carbamate (B1207046) over a carbonate in the presence of a molecule containing both amino and hydroxyl groups. The development of such predictive tools is an active area of research and has the potential to significantly accelerate the discovery and optimization of new synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing carbamate derivatives using 2-methoxyethyl chloroformate?

- Methodological Answer : The synthesis typically involves reacting this compound with primary amines (e.g., 4-iodoaniline) in anhydrous solvents (e.g., dichloromethane or THF) under inert atmospheres. A base such as triethylamine is added to neutralize HCl generated during the reaction. Rigorous exclusion of moisture is critical to prevent hydrolysis of the chloroformate. Post-reaction purification via column chromatography or recrystallization ensures high yields .

Q. How can this compound be characterized analytically to confirm purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation, with characteristic peaks for the methoxy and chloroformate groups. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) can verify purity and detect impurities. For example, GC-MS in Electron Ionization (EI) mode is effective for volatile derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use anhydrous conditions, chemical fume hoods, and personal protective equipment (PPE) including nitrile gloves, splash-resistant goggles, and lab coats. Store in airtight containers under nitrogen at 2–8°C. Emergency measures for exposure include rinsing eyes/skin with water for 15 minutes and seeking immediate medical attention. Respiratory protection (e.g., NIOSH-approved masks) is mandatory during aerosol-generating steps .

Advanced Research Questions

Q. How can researchers troubleshoot side reactions during carbamate synthesis with this compound?

- Methodological Answer : Common side reactions include hydrolysis of the chloroformate to 2-methoxyethanol and CO₂ under humid conditions. Monitor reaction progress via Thin-Layer Chromatography (TLC) or in situ FTIR to detect intermediates. If hydrolysis occurs, reintroduce anhydrous solvents and molecular sieves. For amine-related side products (e.g., urea formation), optimize the amine-to-chloroformate stoichiometry and reaction time .

Q. What strategies improve the derivatization efficiency of this compound in trace analyte detection?

- Methodological Answer : Derivatization efficiency depends on pH, solvent polarity, and reagent excess. For amino acid analysis, pre-condition samples with pyridine to scavenge HCl. Use a two-step derivatization: first with this compound, then with a protic solvent (e.g., 2-methyl-1-propanol) to stabilize derivatives. Optimize volumes via experimental design (e.g., 50 μL chloroformate, 120 μL alcohol) and extract with dichloromethane for GC-MS compatibility .

Q. How does this compound’s reactivity compare to other chloroformates in mechanistic studies?

- Methodological Answer : The methoxy group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than ethyl or methyl chloroformates. Comparative kinetic studies using NMR or stopped-flow techniques can quantify reaction rates. Density Functional Theory (DFT) calculations further elucidate electronic effects on transition states .

Q. What are the thermal and hydrolytic stability profiles of this compound, and how do they impact storage?

- Methodological Answer : The compound decomposes above 40°C, releasing CO and HCl. Hydrolysis follows pseudo-first-order kinetics in aqueous media, with a half-life of <1 hour at pH 7. For long-term storage, use amber glass vials under nitrogen at -20°C. Monitor stability via Karl Fischer titration for moisture content and periodic GC-MS analysis .

Q. How can researchers validate the absence of toxic by-products in reactions involving this compound?

- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with UV/Vis or charged aerosol detection to quantify residual chloroformate and by-products like 2-methoxyethanol. For genotoxicity assessment, use Ames tests or in vitro micronucleus assays. Cross-validate with LC-MS/MS for low-abundance contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.